molecular formula C5H4N4 B153557 Tetrazolo[1,5-a]pyridine CAS No. 274-87-3

Tetrazolo[1,5-a]pyridine

Cat. No. B153557
CAS RN: 274-87-3
M. Wt: 120.11 g/mol
InChI Key: BPDSGGQFORKTMY-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including organic electronics and pharmaceuticals. The unique structure of tetrazolo[1,5-a]pyridine, which incorporates a tetrazole ring fused to a pyridine ring, contributes to its distinctive chemical and physical properties .

Synthesis Analysis

The synthesis of tetrazolo[1,5-a]pyridine derivatives can be achieved through different methods. One approach involves the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines using sulfonyl or phosphoryl azides under solvent-free conditions, which has been shown to yield products in good to excellent yields . Another method utilizes trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate to transform 2-halopyridines into tetrazolo[1,5-a]pyridines . Additionally, the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold has been reported using Mg- and Zn-TMP bases, leading to polysubstituted heterocycles .

Molecular Structure Analysis

The molecular structures of tetrazolo[1,5-a]pyridine derivatives have been characterized by various spectroscopic techniques, including NMR and HRMS, and confirmed by X-ray diffraction . The influence of substituents on the tetrazole-azide tautomerism has been studied using NMR, IR spectroscopy, and molecular orbital calculations, revealing how different groups affect the equilibrium constants10.

Chemical Reactions Analysis

Tetrazolo[1,5-a]pyridine and its derivatives participate in a variety of chemical reactions. For instance, photolysis of tetrazolo[1,5-a]pyridine derivatives can lead to ring expansion and ring opening, yielding various intermediates and final products . The thermal decomposition of tetrazolo[1,5-a]pyridine has been studied, showing that it follows the Avrami-Erofeev reaction pattern and produces gases such as N2, C2H2, and HCN .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazolo[1,5-a]pyridine derivatives have been extensively investigated. These compounds exhibit high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities . Their thermal hazard and pyrolysis mechanisms have been analyzed using techniques like TG, DSC, ARC, and TG-MS, providing insights into their safety during handling and storage . The semiconducting characteristics of tetrazolo[1,5-a]pyridine-containing π-conjugated systems have also been explored, demonstrating their potential in organic electronics .

Scientific Research Applications

Chemical Synthesis and Reactions

  • One-Step Conversion of Pyridine N-Oxides : Tetrazolo[1,5-a]pyridines can be synthesized from pyridine N-oxides using sulfonyl or phosphoryl azides. This process allows for good to excellent yield and scalability (Keith, 2006).

  • Synthesis from 2-Halopyridines : A method utilizing trimethylsilyl azide and tetrabutylammonium fluoride hydrate allows for the transformation of 2-halopyridines into tetrazolo[1,5-a]pyridines, leading to various novel derivatives (Laha & Cuny, 2008).

  • Ring Contraction to Cyanopyrroles : Tetrazolo[1,5-a]pyridines can be thermally decomposed to form cyanopyrrole heterocycles, useful for synthesizing pyrazoles and pyrroles (Simoni et al., 2000).

Physical and Chemical Properties

  • Thermal Hazard and Pyrolysis Mechanism : The pyrolysis characteristics of tetrazolo[1,5-a]pyridine have been studied using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), revealing its thermal safety and thermodynamic parameters (Yao et al., 2021).

  • Thermolysis Products and Mechanisms : Flash vacuum thermolyses of tetrazolo[1,5-a]pyridine generate 2-pyridylnitrene and other compounds, indicating its diverse thermal decomposition pathways (McCluskey & Wentrup, 2008).

Applications in Material Science

  • Electron-Accepting Unit in π-Conjugated Systems : Tetrazolo[1,5-a]pyridine has been used as an electron-accepting unit in π-conjugated systems for modulating physical properties and demonstrating stable transistor characteristics (Tamba et al., 2022).

Miscellaneous Applications

  • Synthesis of Energetic Materials : Tetrazolo[1,5-a]pyridine derivatives have been synthesized for applications in energetic materials, showing properties like high density and detonation characteristics (Ma et al., 2018).

  • Antimicrobial and Antioxidant Activity : Certain tetrazolo[1,5-a]pyrimidines have been evaluated for antimicrobial and antioxidant activities, indicating potential biomedical applications (Raju et al., 2012).

Safety And Hazards

The thermal safety and thermodynamic parameters of Tetrazolo[1,5-a]pyridine were calculated . The findings of these experiments and theoretical calculations can contribute to the determination of safety precautions for possible heat hazard accidents during the handling, transportation, use, and storage of Tetrazolo[1,5-a]pyridine .

Future Directions

The potential of Tetrazolo[1,5-a]pyridine as an electron-accepting unit is being investigated . A series of diarylated Tetrazolo[1,5-a]pyridine derivatives was synthesized to investigate this potential . The research on Tetrazolo[1,5-a]pyridine is ongoing, and it is expected to contribute significantly to the field of synthetic chemistry and pharmaceutical science .

properties

IUPAC Name

tetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-4-9-5(3-1)6-7-8-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDSGGQFORKTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181823
Record name Pyridotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazolo[1,5-a]pyridine

CAS RN

274-87-3
Record name Pyridotetrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrazolo[1,5-a]pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109852
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrazolo[1,5-a]pyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=838
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridotetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
CK Lowe-Ma, RA Nissan… - The Journal of Organic …, 1990 - ACS Publications
Tetrazolo [l, 5-a] pyridines may be prepared by the reaction of azide ion with 2-chloropyridines. These tetrazolo [1, 5-a] pyridines are shown to be in equilibrium with the corresponding 2-…
Number of citations: 155 pubs.acs.org
H Yao, L Ni, P Wu, J Jiang, Y Ni, X Yao - Journal of Analytical and Applied …, 2021 - Elsevier
The pyrolysis characteristics of tetrazolo[1,5-a]pyridine were investigated by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). The apparent activation energy …
Number of citations: 19 www.sciencedirect.com
A Messmer, G Hajós, Z Juhász-Riedl… - The Journal of Organic …, 1988 - ACS Publications
Tetrazolo [l, 5-a] pyridine (1) andits angularly and linearly fused benzologues tetrazolo [1, 5-a] quinoline (4), tetrazolo [5, la] isoquinoline (7), andtetrazolo] 1, 5-6] isoquinoline (10), …
Number of citations: 26 pubs.acs.org
A McCluskey, C Wentrup - The Journal of Organic Chemistry, 2008 - ACS Publications
Flash vacuum thermolyses of tetrazolo[1,5-a]pyridine and pyrido[2,3-a][1,2,4]oxadiazol-2-one generate 2-pyridylnitrene, which was detected by Ar matrix ESR spectroscopy. The …
Number of citations: 23 pubs.acs.org
S Tamba, M Nitani, T Seo, H Nitta, H Tanaka… - Organic …, 2022 - ACS Publications
The incorporation of an electron-accepting unit into π-conjugated systems is an important approach to modulate the physical properties of such molecules. To investigate the potential of …
Number of citations: 1 pubs.acs.org
JM Keith - The Journal of Organic Chemistry, 2006 - ACS Publications
Pyridine N-oxides were converted to tetrazolo[1,5-a]pyridines in good to excellent yield by heating in the presence sulfonyl or phosphoryl azides and pyridine in the absence of solvent. …
Number of citations: 63 pubs.acs.org
P Cmoch, JW Wiench, L Stefaniak… - Journal of molecular …, 1999 - Elsevier
1 H, 13 C and 15 N NMR parameters and ab initio molecular orbital calculations were used to characterise some alkylated and arylated tetrazolo[1,5-a]pyridines. We have found that …
Number of citations: 16 www.sciencedirect.com
G Berionni, B Pégot, R Goumont - Magnetic Resonance in …, 2010 - Wiley Online Library
The 15 N as well as 1 H and 13 C chemical shifts of nine substituted tetrazolopyridines and their corresponding tetrazolopyridinium salts have been determined by using NMR …
P Cmoch, L Stefaniak, GA Webb - Magnetic resonance in …, 1997 - Wiley Online Library
H, 13 C and 15 N NMR data are reported for nine tetrazoles. Five of these compounds are found to exhibit valence tautomeric equilibrium between the tetrazole and azide forms. The …
J Gogoi, P Bezbaruah, P Saikia, J Goswami, P Gogoi… - Tetrahedron …, 2012 - Elsevier
A facile synthesis of a novel class of steroidal A/B/D-ring annulated tetrazolo[1,5-a]pyridine derivatives has been accomplished via intramolecular 1,3-dipolar cycloaddition reaction of …
Number of citations: 24 www.sciencedirect.com

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